N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Description
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an oxolane ring
Properties
IUPAC Name |
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-9-4-17(5-10-23-13-17)12-19-16(22)15-11-14(3-6-18-15)20-7-1-2-8-20/h3,6,11,21H,1-2,4-5,7-10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOCGMMXKJEHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=O)NCC3(CCOC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the hydroxyethyl group: This step involves the reaction of the oxolane ring with an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.
Formation of the pyrrolidine ring: This can be synthesized via the cyclization of a suitable amine precursor.
Coupling of the pyridine ring: The final step involves the coupling of the pyridine ring with the previously formed intermediate through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N- (tert-Butyl)-4 - ( (6-iodo-4-oxo-2-propylquinazolin-3 (4H)-yl)methyl)- 1,1 -biphenyl -2-sulfonamide
- tert-Amyl methyl ether
- Methyl 2- (9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido [1,2,3-de]quinoxalin-5-yl)acetate
Uniqueness
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its combination of three distinct ring systems and the presence of both hydroxyethyl and amide functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
